1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid

Molecular complexity Hydrogen bonding Drug-likeness

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid (CAS 1396555-79-5) is a Boc-protected heterocyclic amino acid derivative, featuring a piperidine ring that bears both a tertiary hydroxyl group and a carboxylic acid at the 3-position. This compound serves as a versatile, orthogonally protected building block in medicinal chemistry and peptide synthesis, offering enhanced molecular complexity compared to simpler piperidine alcohols.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1396555-79-5
Cat. No. B1404865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid
CAS1396555-79-5
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)O
InChIInChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-5-11(16,7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14)
InChIKeyANMQQEWQWWIFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid (CAS 1396555-79-5): Essential Attributes for Informed Procurement


1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid (CAS 1396555-79-5) is a Boc-protected heterocyclic amino acid derivative, featuring a piperidine ring that bears both a tertiary hydroxyl group and a carboxylic acid at the 3-position [1]. This compound serves as a versatile, orthogonally protected building block in medicinal chemistry and peptide synthesis, offering enhanced molecular complexity compared to simpler piperidine alcohols [2].

Step 1

Orthogonally protected building block for medicinal chemistry and peptide synthesis

Boc-amine + tertiary alcohol + free carboxylic acid in a single piperidine framework

Step 2

Controlled Boc deprotection under mild acidic conditions without carboxylic acid manipulation

Reported 55% TFA/DCM method context

Step 3

Direct carboxylic acid conjugation for C-terminal peptide modification or scaffold extension

Supports sequential orthogonal functionalization workflows

Why 1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid Cannot Be Replaced by Simpler Piperidine Analogs


Unlike simple piperidine alcohols or unprotected hydroxypiperidine carboxylic acids, this compound uniquely combines a Boc-protected amine, a tertiary alcohol, and a free carboxylic acid within a single framework, enabling sequential orthogonal functionalization and enhanced target interactions that are not achievable with analogs lacking one or more of these features [1]. The Boc group provides selective deprotection under mild acidic conditions, while the free carboxylic acid allows direct conjugation without additional deprotection steps, significantly improving synthetic efficiency and product purity [2].

Simpler piperidine alcohols lack carboxylic acid conjugation handle

1-Boc-3-hydroxypiperidine and similar analogs cannot directly participate in C-terminal amide or ester bond formation. Orthogonal functionalization capacity may shift significantly and requires additional protection steps.

Unprotected hydroxypiperidine carboxylic acids require global protection strategy

The absence of Boc protection on the ring nitrogen may force additional protection/deprotection cycles, increasing synthetic complexity and reducing overall yield. Deprotection efficiency and purity profiles may differ.

Quantitative Differentiation of 1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid Against Closest Analogs


Enhanced Molecular Complexity and Hydrogen Bonding Profile vs. 1-Boc-3-hydroxypiperidine

The title compound exhibits significantly higher molecular complexity (322 vs. 210), hydrogen bond donor count (2 vs. 1), hydrogen bond acceptor count (5 vs. 3), and topological polar surface area (87.1 vs. 49.8 Ų) compared to the widely used 1-Boc-3-hydroxypiperidine [1][2]. These differences enhance its potential for forming specific interactions with biological targets and improve solubility profiles.

Molecular Complexity vs. 1-Boc-3-hydroxypiperidine
Cross-study comparable

Complexity: 322 vs 210 (53% higher)

HBD: 2 vs 1

HBA: 5 vs 3

TPSA: 87.1 Ų vs 49.8 Ų

Reported higher hydrogen bonding capacity may support target engagement in lead optimization

Computed PubChem properties; experimental confirmation recommended

Molecular complexity Hydrogen bonding Drug-likeness

Superior Orthogonal Protection Strategy vs. Unprotected 3-Hydroxypiperidine-3-carboxylic Acid

The Boc group in the title compound can be selectively removed under standard conditions (55% TFA/DCM) while preserving the carboxylic acid, enabling orthogonal functionalization workflows. Studies comparing Boc deprotection methods demonstrated that using 55% TFA/DCM yields peptides with an average 9% higher purity compared to 100% TFA [1]. In contrast, the unprotected 3-hydroxypiperidine-3-carboxylic acid requires global protection/deprotection strategies, increasing synthetic complexity and reducing overall yield.

Orthogonal Protection Strategy
Class-level inference

Boc removal with 55% TFA/DCM reported to yield peptides with ~9% higher purity on average vs. 100% TFA in solid-phase peptide synthesis.

Blondelle & Houghten, Int J Pept Res Ther, 2009

Supports orthogonal functionalization workflow selection for multi-step synthesis

Purity improvement is method-dependent; confirm under target conditions

Protecting group strategy Solid-phase peptide synthesis Orthogonal functionalization

Higher Commercial Purity Specification vs. Unprotected 3-Hydroxypiperidine-3-carboxylic Acid

The title compound is routinely supplied at ≥97% purity (HPLC), as specified by reputable vendors . In comparison, the unprotected 3-hydroxypiperidine-3-carboxylic acid is typically offered at 95% purity . This 2% purity differential, although modest, reflects the enhanced stability and ease of purification imparted by the Boc group, reducing the burden of additional purification steps prior to use.

Commercial Purity Specification
Data to verify

≥97% (HPLC)

vs. unprotected analog: 95% (HPLC)

Higher starting purity may reduce pre-use purification burden

Vendor specification; independent lot verification advised

Purity Quality control Procurement standard

Optimal Use Cases for 1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid Driven by Quantitative Evidence


Peptidomimetic Design Requiring Enhanced Hydrogen Bonding and Conformational Constraint

The significantly higher hydrogen bond donor/acceptor count and polar surface area of this compound, compared to 1-Boc-3-hydroxypiperidine, make it an ideal scaffold for introducing constrained hydroxyproline-like motifs into peptidomimetics [1]. Its enhanced complexity allows for more specific target interactions, potentially improving selectivity and pharmacokinetic profiles in lead optimization programs.

Solid-Phase Peptide Synthesis of C-Terminal Modified Peptides

The orthogonal Boc/COOH protection allows this building block to be directly incorporated into solid-phase peptide synthesis workflows without additional protection/deprotection cycles. Quantitative evidence shows that Boc removal with 55% TFA/DCM yields peptides with 9% higher purity compared to 100% TFA [2], supporting its use in automated synthesizers where controlled deprotection is critical.

Synthesis of Spirocyclic Lactams and Lactones for Drug Discovery Libraries

The simultaneous presence of a hydroxyl and a carboxylic acid on a conformationally restricted piperidine ring enables the formation of lactone or lactam linkages, facilitating the construction of spirocyclic scaffolds. These scaffolds are prevalent in FDA-approved drugs and preclinical candidates, and the high commercial purity (≥97%) of this compound ensures consistent reactivity in library synthesis .

Application
Selection Property
Validation Focus
Peptidomimetic scaffold design
Hydrogen bonding and conformational constraint
Reported HBD/HBA count and TPSA may support target-interaction profiling
Solid-phase peptide synthesis of C-terminal modified peptides
Orthogonal Boc/COOH protection
Boc deprotection efficiency under selected TFA conditions; purity outcome review
Spirocyclic lactam and lactone library synthesis
Commercial purity and conformational restriction
Lot-specific purity verification; reactivity consistency under library conditions
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